5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered ring consisting of a nitrogen atom and four carbon atoms. It is a colorless solid that is soluble in water and has a melting point of 273°C. This compound is used in a variety of scientific fields, including synthetic organic chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Biological and Pharmaceutical Applications
Central Nervous System Depressant Activity : Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their potential CNS depressant activities. Compounds within this class demonstrated significant antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity, indicating their potential in developing therapeutic agents with fewer side effects (Singh et al., 2012).
Antimicrobial and Antibacterial Properties : Derivatives of 1,3,4-oxadiazole, including those with similar structures to 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been reported to exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular activities. This suggests their significant role in developing new antimicrobial agents to combat multidrug-resistant bacteria and fungi (Jafari et al., 2017).
Chemical and Material Science Applications
Corrosion Inhibition : Oxadiazole derivatives have been investigated for their efficiency in inhibiting mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors, showcasing their potential in industrial applications to protect metals against corrosion (Kalia et al., 2020).
Liquid Crystal Properties : Certain 1,3,4-oxadiazole derivatives with specific substitutions exhibit liquid crystalline behaviors, including nematic and smectic A phases. The presence of strong polar groups and the influence of alkoxy chains and heterocyclic rings indicate their utility in designing new materials for display technologies (Abboud et al., 2017).
Synthesis and Methodological Advancements
- Green Chemistry Approaches : The synthesis of 2-aryl-1,3,4-oxadiazoles using eco-friendly methods highlights the emphasis on sustainable chemistry. Techniques featuring high yields, water as a reaction medium, and no requirement for additional catalysts are increasingly vital for environmentally conscious chemical synthesis (Zhu et al., 2015).
properties
IUPAC Name |
5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-3-1-2-10(8-11)14-16-13(17-21-14)9-4-6-12(7-5-9)18(19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYLDLUPRJEJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358343 | |
Record name | 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
690989-63-0 | |
Record name | 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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